N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,15H,6-8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDIFVNRKHJNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1CC1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Formation of Cyclopropylacetamide Moiety: The cyclopropylacetamide moiety can be synthesized through the reaction of cyclopropylamine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell growth and proliferation.
Pathways Involved: It may modulate signaling pathways such as the MAPK and Akt/mTOR pathways, leading to cell cycle arrest and inhibition of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Cyclopropylacetamide Derivatives: Other cyclopropylacetamide derivatives may have comparable pharmacological properties.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-cyclopropylacetamide?
- Methodology: Synthesis typically involves coupling a benzofuran-derived amine with a cyclopropane-containing acetylating agent. Key steps include:
- Benzofuran precursor preparation : React 1-benzofuran-2-carbaldehyde with methoxyethylamine under reductive amination (e.g., NaBH₄/MeOH, 0–25°C, 12–24 hrs) .
- Acetylation : Treat the intermediate with 2-cyclopropylacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 4–6 hrs) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield >90% purity .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology: Use multi-spectroscopic and computational techniques:
- NMR : Analyze and NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm; cyclopropyl protons as a multiplet at δ 0.5–1.2 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.35 for C₁₉H₁₈FNO₄) .
- X-ray crystallography : Resolve crystal structure if single crystals are obtained (e.g., using slow evaporation from ethanol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology: Prioritize assays based on structural analogs (e.g., benzofuran-acetamide derivatives):
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .
- Antimicrobial activity : Use broth microdilution (MIC determination) against S. aureus and E. coli .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hrs incubation) .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data for benzofuran derivatives?
- Methodology:
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed IC₅₀ determination methods) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Target specificity : Employ CRISPR-engineered cell lines to confirm on-target effects (e.g., knock out putative receptors) .
Q. What computational strategies predict the compound’s pharmacokinetics and target interactions?
- Methodology:
- Molecular docking : Use AutoDock Vina to model binding to COX-2 or AChE (PDB IDs: 5KIR, 4EY7). Focus on cyclopropane’s steric effects and benzofuran’s π-π stacking .
- ADMET prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced efficacy?
- Methodology:
- Cyclopropane modification : Replace cyclopropyl with spiro[2.2]pentane to increase rigidity and metabolic stability .
- Methoxyethyl chain optimization : Test ethyl, propyl, or branched analogs to improve solubility (logP reduction) .
- Bioisosteric replacement : Substitute benzofuran with indole or thiophene to alter electronic properties .
Q. What analytical techniques resolve stereochemical uncertainties in the methoxyethyl group?
- Methodology:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 1 mL/min) to separate enantiomers .
- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Scalability : Transition batch synthesis to flow chemistry for reproducible, gram-scale production (e.g., using Uniqsis FlowSyn) .
- Ethical compliance : Adhere to OECD guidelines for in vivo testing if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
